STAD 2

PKA signalling AKAP disruptor isoform selectivity

STAD 2 (Stapled AKAP Disruptor 2) is a cell‑permeable, hydrocarbon‑stapled peptide that selectively binds the RII regulatory subunit of cAMP‑dependent protein kinase A (PKA) with a dissociation constant (Kd) of 6.2 nM, thereby blocking the interaction between PKA‑RII and A‑kinase anchoring proteins (AKAPs). The compound was originally designed as an isoform‑selective tool to interrogate anchored PKA signalling, and it has subsequently demonstrated rapid, selective permeability into Plasmodium falciparum‑infected erythrocytes, leading to parasite killing with an IC₅₀ of approximately 1 µM through a PKA‑independent lytic mechanism.

Molecular Formula C102H182N24O22
Molecular Weight 2096.7 g/mol
Cat. No. B15542577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSTAD 2
Molecular FormulaC102H182N24O22
Molecular Weight2096.7 g/mol
Structural Identifiers
InChIInChI=1S/C102H182N24O22/c1-62(2)55-76(120-90(135)74(40-26-33-47-106)116-88(133)72(38-24-31-45-104)113-82(128)61-148-54-53-147-52-51-146-50-49-108)91(136)110-67(11)85(130)115-73(39-25-32-46-105)89(134)122-80(59-70-35-21-20-22-36-70)94(139)121-79(58-65(7)8)95(140)124-83(66(9)10)98(143)123-81(60-127)97(142)126-102(15)43-29-19-17-16-18-28-42-101(14,99(144)111-68(12)86(131)118-77(56-63(3)4)92(137)114-71(84(109)129)37-23-30-44-103)125-96(141)75(41-27-34-48-107)117-93(138)78(57-64(5)6)119-87(132)69(13)112-100(102)145/h16-17,20-22,35-36,62-69,71-81,83,127H,18-19,23-34,37-61,103-108H2,1-15H3,(H2,109,129)(H,110,136)(H,111,144)(H,112,145)(H,113,128)(H,114,137)(H,115,130)(H,116,133)(H,117,138)(H,118,131)(H,119,132)(H,120,135)(H,121,139)(H,122,134)(H,123,143)(H,124,140)(H,125,141)(H,126,142)
InChIKeyFREADERNJMYCAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

STAD 2 Procurement Overview: A Stapled, PKA‑RII‑Selective AKAP Disruptor for Antimalarial and Kinase‑Anchoring Research


STAD 2 (Stapled AKAP Disruptor 2) is a cell‑permeable, hydrocarbon‑stapled peptide that selectively binds the RII regulatory subunit of cAMP‑dependent protein kinase A (PKA) with a dissociation constant (Kd) of 6.2 nM, thereby blocking the interaction between PKA‑RII and A‑kinase anchoring proteins (AKAPs) . The compound was originally designed as an isoform‑selective tool to interrogate anchored PKA signalling, and it has subsequently demonstrated rapid, selective permeability into Plasmodium falciparum‑infected erythrocytes, leading to parasite killing with an IC₅₀ of approximately 1 µM through a PKA‑independent lytic mechanism [1]. These dual capabilities—potent biochemical probe activity and translational antimalarial potential—distinguish STAD 2 from generic or non‑stapled AKAP‑targeting peptides.

Why Generic Substitution of STAD 2 Fails: Isoform Selectivity and Functional Duality Cannot Be Interchanged


AKAP‑disruptor peptides are not functionally interchangeable because they exhibit distinct PKA regulatory‑subunit selectivity profiles; STAD 2 is highly selective for the RII subunit (Kd = 6.2 nM) , whereas its closest analog, RI‑STAD 2, targets the RIα subunit (Kd = 6.2 nM) and RIβ (Kd = 12.1 nM) . This selectivity determines which subset of anchored PKA signalling events is disrupted in cells and, critically, dictates functional outcomes that extend beyond PKA modulation—STAD 2 uniquely displays potent, PKA‑independent antimalarial activity that is absent in RI‑targeting peptides and classical disruptors such as Ht31 [1]. Substituting a generic, non‑isoform‑selective AKAP inhibitor or an unconstrained linear peptide would therefore compromise both the desired biochemical specificity and the translational antimalarial phenotype that make STAD 2 the compound of choice for integrated PKA‑RII and Plasmodium studies.

STAD 2 Quantitative Differentiation Evidence: Head‑to‑Head and Cross‑Study Comparator Data


PKA‑RII Subunit Binding Affinity: STAD 2 vs. RI‑STAD 2 Isoform Selectivity

STAD 2 selectively binds the PKA‑RII subunit with a Kd of 6.2 nM and exhibits minimal binding to PKA‑RI, whereas the comparator peptide RI‑STAD 2 binds PKA‑RIα with a Kd of 6.2 nM and RIβ with a Kd of 12.1 nM, demonstrating orthogonal isoform selectivity . This isoform discrimination is critical because RI‑ and RII‑anchored PKA pools regulate distinct subcellular phosphorylation events; substituting one peptide for the other would target entirely different signalling compartments [1].

PKA signalling AKAP disruptor isoform selectivity

Antiplasmodial Potency: STAD 2 IC₅₀ vs. Scrambled Control Peptide and H89 PKA Inhibitor

In synchronous P. falciparum blood‑stage cultures, STAD 2 reduced parasitemia with an IC₅₀ of approximately 1 µM for late‑stage parasites and approximately 1.5 µM for ring‑stage parasites, assessed by flow cytometry 24 h post‑treatment [1]. In contrast, the scrambled STAD 2 control peptide—which possesses identical mass and chemical composition but a randomised sequence—showed negligible effect on parasite viability at concentrations up to 5 µM, demonstrating that antiplasmodial activity is sequence‑dependent and not due to nonspecific peptide toxicity [1]. The small‑molecule PKA inhibitor H89 (30 µM) produced a morphologically distinct phenotype (loss of digestive vacuoles), whereas STAD 2‑treated parasites were morphologically indistinguishable from DMSO controls, confirming a divergent mechanism [2].

antimalarial Plasmodium falciparum parasite viability

Selective Permeability into Infected vs. Uninfected Erythrocytes: STAD 2 vs. Unstapled Parent and Scramble Peptides

Flow cytometry analysis of FITC‑conjugated peptides revealed that STAD 2 is selectively and significantly taken up by P. falciparum‑infected red blood cells (iRBCs), whereas permeability into uninfected RBCs (uRBCs) was nominal [1]. In the same assay, both the unstapled STAD‑2 parent peptide and the scrambled STAD‑2 peptide showed negligible permeability in iRBCs, underscoring that both the α‑helical conformation imposed by the hydrocarbon staple and the correct peptide sequence are required for selective parasite entry [2]. Near‑maximum uptake was reached by 3 h post‑treatment, and uptake was consistent across multiple P. falciparum strains [2].

cell permeability parasite‑selective uptake drug delivery

PKA‑Independent Antimalarial Mechanism: STAD 2 Diverges from All Other PKA‑Targeting Antimalarial Strategies

Despite being designed as a high‑affinity PKA‑RII ligand, STAD 2 does not colocalise with either P. falciparum PKA‑R or human PKA‑RII inside treated iRBCs, as demonstrated by immunofluorescence microscopy with FITC‑conjugated STAD 2 [1]. This finding stands in stark contrast to the small‑molecule PKA inhibitor H89, which produced a characteristic loss of parasite digestive vacuoles consistent with PKA inhibition, whereas STAD 2‑treated parasites were morphologically indistinguishable from DMSO controls [2]. STAD 2 instead induces specific lysis of iRBCs in a parasitemia‑dependent manner, a phenotype not shared by any other AKAP disruptor or PKA inhibitor reported to date [3].

mechanism of action PKA‑independent Plasmodium

Stapled vs. Unstapled Conformation: Hydrocarbon Staple Is Required for Biological Activity

STAD 2 incorporates an all‑hydrocarbon staple (S‑pentenyl alanine at i, i+4 positions) that enforces an α‑helical conformation mimicking the amphipathic helix of AKAP docking sequences [1]. The unstapled STAD 2 parent peptide, which possesses an identical amino acid sequence but lacks the covalent staple, shows negligible cell permeability in iRBCs and no measurable antiplasmodial activity [2]. In the alanine‑scanning mutagenesis analog library built on the STAD 2 scaffold, disruption of the hydrophobic face that complements the PKA‑RII D/D domain groove abolished binding, confirming that the staple‑stabilised conformation is essential for target engagement [3].

stapled peptide proteolytic stability helical conformation

RIIα vs. RIIβ Isoform Discrimination: STAD 2 Analog Library Reveals Basis for Subtype Selectivity

Bendzunas et al. (2018) constructed an alanine‑scanning library of STAD 2 analogs and identified that the N‑ and C‑terminal lysine residues appended for solubility contribute to RIIα‑over‑RIIβ isoform preference, whereas the core hydrophobic residues drive overall RII binding [1]. This level of subtype resolution is not achievable with first‑generation AKAP disruptors such as Ht31, which binds both RI and RII with limited discrimination, nor with RI‑STAD 2, which targets the RI family exclusively [2]. No other commercially available AKAP disruptor has demonstrated the ability to distinguish between the RIIα and RIIβ isoforms.

RII isoforms subtype selectivity structure‑activity relationship

Optimal STAD 2 Application Scenarios for Scientific Procurement Decisions


Dissecting RII‑Anchored PKA Signalling Compartments in Mammalian Cells

STAD 2 is the reagent of choice for investigators seeking to selectively disrupt RII‑AKAP interactions without affecting RI‑anchored PKA pools. Its Kd of 6.2 nM for PKA‑RII ensures high‑affinity target engagement at low nanomolar concentrations , and the alanine‑scanning SAR map provides a rational basis for designing control analogs that maintain or alter RIIα/β subtype preference [1]. This application is not achievable with RI‑STAD 2 or Ht31, which respectively target RI or bind promiscuously across PKA isoforms.

PKA‑Independent Antimalarial Mechanism‑of‑Action Studies in Plasmodium falciparum

STAD 2 uniquely enables investigation of antimalarial mechanisms that do not depend on PKA catalytic inhibition. Its demonstrated lack of colocalisation with parasite or human PKA‑R subunits, coupled with iRBC‑specific lytic activity (IC₅₀ ≈ 1 µM, late‑stage parasites) [2], makes it the only commercially available tool for probing this PKA‑independent killing pathway. The scrambled STAD 2 peptide serves as an essential negative control, showing no activity at concentrations up to 5 µM [2].

Parasite‑Selective Drug Delivery Proof‑of‑Concept Studies

The selective permeability of STAD 2 into P. falciparum‑infected erythrocytes—with nominal entry into uninfected RBCs—positions it as a validated model cargo for studying parasite‑selective uptake mechanisms mediated by the furosemide‑sensitive new permeability pathways [2]. Unstapled or scrambled analogs are impermeable and thus cannot substitute for STAD 2 in these delivery experiments.

Structure‑Guided Development of Next‑Generation Isoform‑Selective AKAP Disruptors

STAD 2 serves as the foundational scaffold for medicinal chemistry campaigns aimed at achieving RIIα vs. RIIβ subtype selectivity—a capability that no other commercial AKAP disruptor possesses. The alanine‑scanning library and crystal‑structure‑guided analysis reported by Bendzunas et al. (2018) provide a detailed map of residue contributions to isoform discrimination [1], making STAD 2 the essential starting material for any group pursuing subtype‑selective PKA‑anchoring inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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